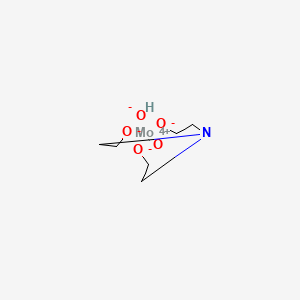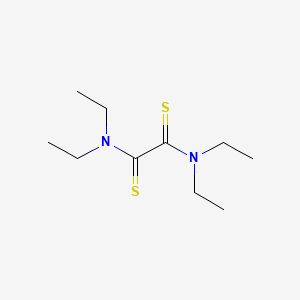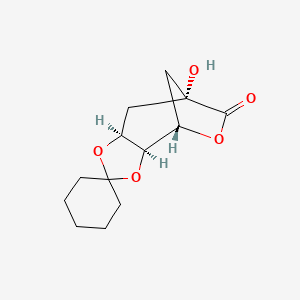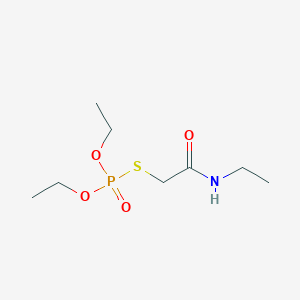![molecular formula C40H57O2PSi B13731389 {[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13731389.png)
{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane” is a complex organic molecule that features multiple functional groups, including a phosphoroso group, a cyclohexyl ring, and a tert-butyl dimethylsilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[(1S,3E)-3-{2-[(1r,4e,7Ar)-1-[(2S)-1-(diphenylphosphoroso)propan-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexyl]oxy}(tert-butyl)dimethylsilane” likely involves multiple steps, including the formation of the cyclohexyl ring, the introduction of the phosphoroso group, and the attachment of the tert-butyl dimethylsilane group. Each step would require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such complex compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The phosphoroso group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Various substituents on the cyclohexyl ring can be replaced with other groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions used. For example, oxidation of the phosphoroso group could yield different phosphorus-containing compounds.
Scientific Research Applications
Chemistry
In chemistry, the compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure could make it valuable in the development of new materials or catalysts.
Biology
In biological research, the compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This could lead to insights into its potential as a therapeutic agent.
Medicine
In medicine, the compound might be investigated for its pharmacological properties, including its ability to modulate specific biological pathways or targets.
Industry
In industry, the compound could be used in the development of new materials, coatings, or other products that benefit from its unique chemical properties.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its interactions with specific molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other phosphoroso-containing molecules, cyclohexyl derivatives, and silane-containing compounds
Properties
Molecular Formula |
C40H57O2PSi |
|---|---|
Molecular Weight |
628.9 g/mol |
IUPAC Name |
[(1S,3E)-3-[(2E)-2-[(1R,7aR)-1-[(2S)-1-diphenylphosphorylpropan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C40H57O2PSi/c1-30-21-24-34(42-44(7,8)39(3,4)5)28-33(30)23-22-32-16-15-27-40(6)37(25-26-38(32)40)31(2)29-43(41,35-17-11-9-12-18-35)36-19-13-10-14-20-36/h9-14,17-20,22-23,31,34,37-38H,1,15-16,21,24-29H2,2-8H3/b32-22+,33-23+/t31-,34+,37-,38?,40-/m1/s1 |
InChI Key |
USKAQMVGUUCIJA-DKZQFYJMSA-N |
Isomeric SMILES |
C[C@H](CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)[C@H]3CCC\4[C@@]3(CCC/C4=C\C=C\5/C[C@H](CCC5=C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(CCCC4=CC=C5CC(CCC5=C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


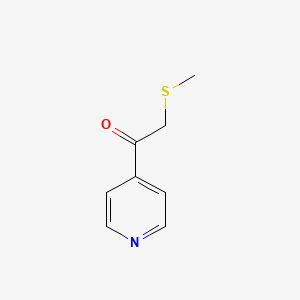
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
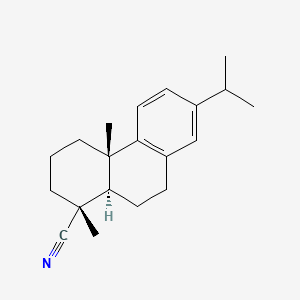
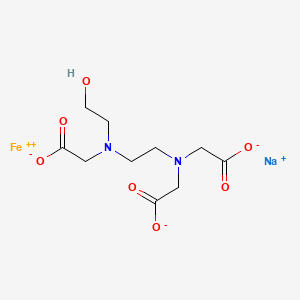
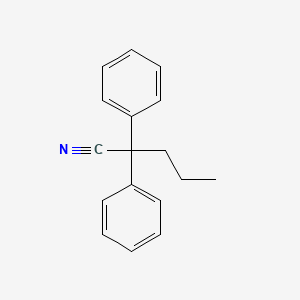
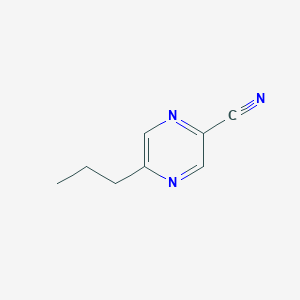
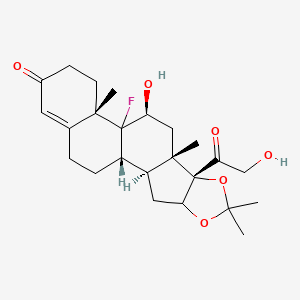
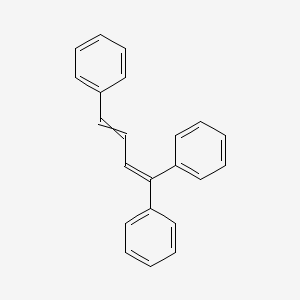
![Methyl (3R,4S)-1-benzyl-4-(2-(((tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)pyrrolidine-3-carboxylate](/img/structure/B13731366.png)
